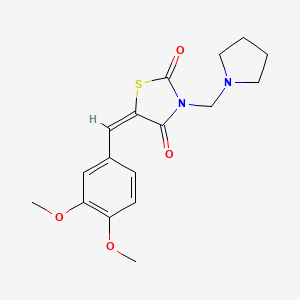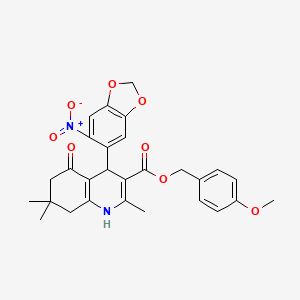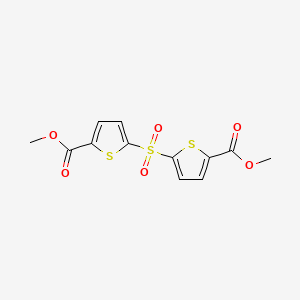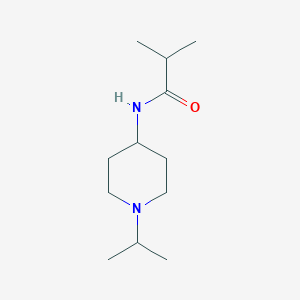
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DMTS, is a thiazolidinedione derivative with potential therapeutic properties. It has been extensively researched for its various biochemical and physiological effects, making it a promising compound for future drug development.
作用机制
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione also activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione also has anti-oxidant properties, which can protect cells from oxidative damage. In addition, 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
One advantage of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is its potential therapeutic properties, which make it a promising compound for drug development. However, one limitation is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases. Another area of focus is the further exploration of its anti-cancer properties, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform the development of more effective and safe 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione-based drugs.
合成方法
The synthesis of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of pure 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione.
科学研究应用
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-13-6-5-12(9-14(13)23-2)10-15-16(20)19(17(21)24-15)11-18-7-3-4-8-18/h5-6,9-10H,3-4,7-8,11H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXEJYUUSSXRK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[(pyrrolidin-1-YL)methyl]-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B5204028.png)

![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![1-cyclopentyl-4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-piperazinone](/img/structure/B5204054.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-indanecarboxamide](/img/structure/B5204069.png)

![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)